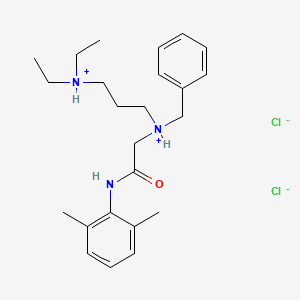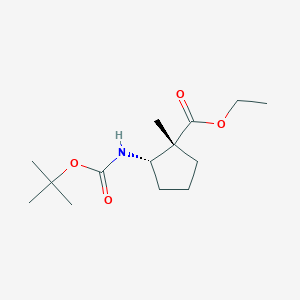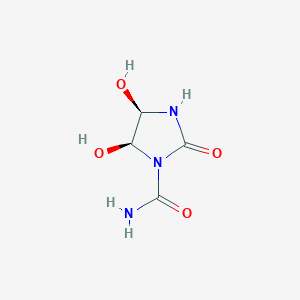
2-(Benzyl(3-(diethylamino)propyl)amino)-2',6'-acetoxylidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyl(3-(diethylamino)propyl)amine Intermediate: This step involves the reaction of benzyl chloride with 3-(diethylamino)propylamine under basic conditions to form the intermediate.
Acetoxylation: The intermediate is then reacted with 2’,6’-acetoxylidide in the presence of a suitable catalyst to form the final product.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines.
Scientific Research Applications
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies involving neurotransmitter pathways and receptor binding assays.
Industrial Applications: It serves as an intermediate in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Known for its reduced cardiotoxicity compared to other local anesthetics.
Uniqueness
2-(Benzyl(3-(diethylamino)propyl)amino)-2’,6’-acetoxylidide dihydrochloride is unique due to its specific combination of functional groups, which impart distinct pharmacological properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
77966-75-7 |
|---|---|
Molecular Formula |
C24H37Cl2N3O |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
benzyl-[3-(diethylazaniumyl)propyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;dichloride |
InChI |
InChI=1S/C24H35N3O.2ClH/c1-5-26(6-2)16-11-17-27(18-22-14-8-7-9-15-22)19-23(28)25-24-20(3)12-10-13-21(24)4;;/h7-10,12-15H,5-6,11,16-19H2,1-4H3,(H,25,28);2*1H |
InChI Key |
FJVGRUKYDSCGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)

![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)


![1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine](/img/structure/B15197956.png)
![(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15197971.png)
![9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B15197978.png)

